1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene
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Overview
Description
1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by its complex structure, which includes bromine, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium amide (NaNH2) for nucleophilic substitution and oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological and chemical processes. For example, its electrophilic aromatic substitution reactions involve the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene rings .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene stands out due to its combination of bromine, phenyl, and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired.
Properties
CAS No. |
650605-21-3 |
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Molecular Formula |
C21H13BrF6O |
Molecular Weight |
475.2 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)-phenylmethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H13BrF6O/c22-17-6-8-18(9-7-17)29-19(13-4-2-1-3-5-13)14-10-15(20(23,24)25)12-16(11-14)21(26,27)28/h1-12,19H |
InChI Key |
AOQGOJTZZUYOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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